![molecular formula C15H17N3O5S2 B4120999 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide](/img/structure/B4120999.png)
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide
Overview
Description
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide, commonly known as NSC-743380, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is synthesized using a multistep process and has been found to exhibit potent activity against various cancer cell lines.
Mechanism of Action
NSC-743380 inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cell lines. CAIX plays a critical role in maintaining the pH balance in cancer cells, which is essential for their survival. Inhibition of CAIX activity results in a decrease in the pH of cancer cells, leading to their death.
Biochemical and Physiological Effects:
NSC-743380 has been found to exhibit potent antitumor activity in various preclinical models. It has been shown to inhibit tumor growth and metastasis in breast cancer, lung cancer, ovarian cancer, and prostate cancer models. NSC-743380 has also been found to exhibit synergistic activity when used in combination with other anticancer agents.
Advantages and Limitations for Lab Experiments
NSC-743380 has several advantages for lab experiments, including its potent activity against various cancer cell lines, its ability to inhibit cancer stem cells, and its synergistic activity with other anticancer agents. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the use of NSC-743380 in scientific research. One direction is to investigate its activity against other types of cancer cell lines. Another direction is to explore its potential use in combination with other anticancer agents. Additionally, there is a need to develop more potent and selective inhibitors of CAIX for use in cancer therapy.
Conclusion:
NSC-743380 is a small molecule inhibitor that has been widely used in scientific research applications due to its potent activity against various cancer cell lines. It inhibits the activity of the enzyme carbonic anhydrase IX, leading to a decrease in the pH of cancer cells and their death. NSC-743380 has several advantages for lab experiments, including its potent activity and synergistic activity with other anticancer agents. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at high doses. There are several future directions for the use of NSC-743380 in scientific research, including exploring its activity against other types of cancer cell lines and developing more potent and selective inhibitors of CAIX for use in cancer therapy.
Scientific Research Applications
NSC-743380 has been widely used in scientific research applications due to its potent activity against various cancer cell lines. It has been found to exhibit activity against breast cancer, lung cancer, ovarian cancer, and prostate cancer cell lines. NSC-743380 has also been found to exhibit activity against cancer stem cells, which are responsible for cancer recurrence and metastasis.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11(18-25(22,23)14-5-3-2-4-6-14)15(19)17-12-7-9-13(10-8-12)24(16,20)21/h2-11,18H,1H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKJZJDBFMXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4120919.png)
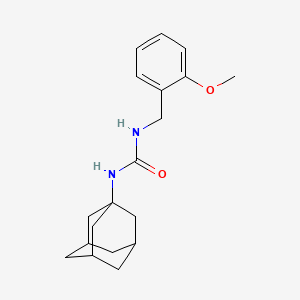
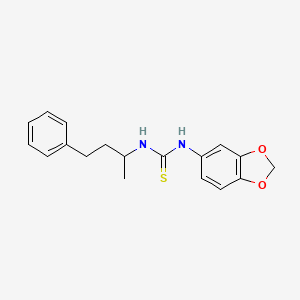
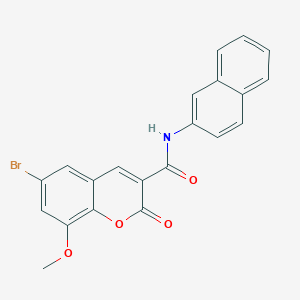
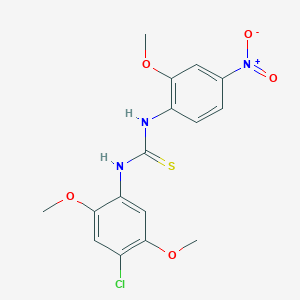
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4120955.png)
![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4120960.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4120970.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4120973.png)
![3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B4120974.png)
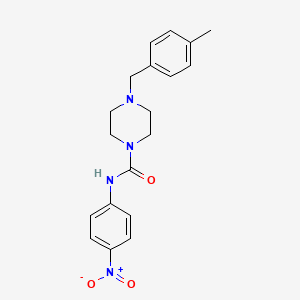
![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B4120994.png)
![12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4121001.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]methanamine](/img/structure/B4121002.png)